3-Methyl-2-nitro-6-phenylphenol
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Overview
Description
3-Methyl-2-nitro-6-phenylphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a nitro group, a methyl group, and a phenyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-nitro-6-phenylphenol can be achieved through several methods. One common approach involves the nitration of 3-methyl-6-phenylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of unwanted by-products and to maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-nitro-6-phenylphenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Reduction: 3-Methyl-2-amino-6-phenylphenol.
Oxidation: 3-Methyl-2-nitro-6-phenylquinone.
Substitution: 3-Bromo-2-nitro-6-phenylphenol.
Scientific Research Applications
3-Methyl-2-nitro-6-phenylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as an antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-nitro-6-phenylphenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The phenol group can form hydrogen bonds with proteins, affecting their structure and function .
Comparison with Similar Compounds
2-Nitrophenol: Similar structure but lacks the methyl and phenyl groups.
4-Methyl-2-nitrophenol: Similar structure but the nitro group is in a different position.
2-Nitro-4-phenylphenol: Similar structure but the methyl group is replaced by a phenyl group.
Uniqueness: 3-Methyl-2-nitro-6-phenylphenol is unique due to the presence of both a methyl group and a phenyl group on the phenol ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
114184-75-7 |
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Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
3-methyl-2-nitro-6-phenylphenol |
InChI |
InChI=1S/C13H11NO3/c1-9-7-8-11(10-5-3-2-4-6-10)13(15)12(9)14(16)17/h2-8,15H,1H3 |
InChI Key |
DKGAPOGFCNSXIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=CC=CC=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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